5-Formylthiophene-2-carbonitrile (CAS 21512-16-3) is a highly versatile, bifunctional heteroaromatic building block characterized by the presence of both a reactive formyl group and a strongly electron-withdrawing cyano group on a thiophene core [1]. In industrial and advanced research procurement, it is primarily sourced as a critical precursor for donor-acceptor (D-A) organic semiconductors, non-fullerene acceptors (NFAs), and complex pharmaceutical intermediates such as sequence-specific DNA minor groove binders [2]. Its primary commercial value lies in its orthogonal reactivity, which allows buyers to execute Knoevenagel condensations or Schiff base formations at the aldehyde terminus while preserving the nitrile for subsequent conversion into amidines, carboxylic acids, or for use as a permanent electron-withdrawing terminal group in push-pull optoelectronic systems [3].
Substituting 5-formylthiophene-2-carbonitrile with simpler analogs like thiophene-2-carboxaldehyde or 5-bromothiophene-2-carboxaldehyde fundamentally compromises both synthetic efficiency and end-material performance [1]. Thiophene-2-carboxaldehyde lacks the secondary electron-withdrawing cyano group, resulting in significantly higher LUMO levels that fail to provide the necessary electron affinity for n-type organic semiconductors or push-pull dyes [2]. Conversely, while 5-bromothiophene-2-carboxaldehyde offers a site for functionalization, converting the bromide to a nitrile or amidine requires costly, low-yield transition-metal-catalyzed cross-coupling steps that are prone to homocoupling side reactions and poor atom economy [1]. Furthermore, attempting to use symmetric 2,5-thiophenedicarboxaldehyde to build asymmetric A-D-B molecules forces the use of inefficient mono-protection strategies, making the orthogonally reactive 5-formylthiophene-2-carbonitrile the strict requirement for high-yield, step-economic procurement [3].
In the synthesis of benzobisimidazole-based bisnitriles (precursors for DNA minor groove binders), utilizing 5-formylthiophene-2-carbonitrile allows for direct, transition-metal-free coupling with tetramines using sodium metabisulfite in DMSO, achieving a clean 69% yield [1]. In contrast, attempting the same pathway using 5-bromothiophene-2-carboxaldehyde requires a subsequent hexabutylditin-mediated homocoupling/cyanation step, which fails to produce a clean product due to competing side reactions [1].
| Evidence Dimension | Synthetic yield and process viability for bisnitrile intermediates |
| Target Compound Data | 69% isolated yield via direct coupling (transition-metal-free) |
| Comparator Or Baseline | 5-bromothiophene-2-carboxaldehyde (0% effective yield; failed to give clean product during required subsequent coupling) |
| Quantified Difference | +69% absolute yield improvement and elimination of Pd/Sn-catalyzed steps |
| Conditions | Coupling in DMSO with Na2S2O5 vs. hexabutylditin cross-coupling in toluene |
Procuring the pre-cyanated building block bypasses toxic, low-yield organotin/palladium steps, drastically improving scalability and purity for API intermediate manufacturing.
The strong electron-withdrawing nature of the cyano group on 5-formylthiophene-2-carbonitrile makes it an essential terminal acceptor for tuning the antiaromaticity and bandgap of core-modified isophlorins and push-pull dyes [1]. When integrated into dithiadioxaisophlorins, the 5-cyanothien-2-yl substituents induce a pronounced bathochromic shift, extending absorption into the 600–1000 nm range due to a narrowed HOMO-LUMO gap [1]. Comparators lacking this specific strong acceptor, such as pentafluorophenyl-substituted analogs, exhibit much sharper, blue-shifted absorption bands that are unsuitable for near-IR harvesting [1].
| Evidence Dimension | Optical absorption range and HOMO-LUMO gap narrowing |
| Target Compound Data | Broad absorption extending into the 600–1000 nm (near-IR) range |
| Comparator Or Baseline | Pentafluorophenyl or non-cyanated analogs (sharp, blue-shifted absorption limited to visible spectrum) |
| Quantified Difference | >200 nm bathochromic extension into the near-IR region |
| Conditions | UV-Vis-NIR spectroscopy of synthesized core-modified isophlorins |
For developers of organic photovoltaics and photodetectors, this compound is strictly required to achieve the narrow bandgaps necessary for efficient near-infrared light harvesting.
5-Formylthiophene-2-carbonitrile provides two distinct, orthogonally reactive sites, allowing 100% theoretical chemoselectivity during Knoevenagel or Schiff-base condensations at the aldehyde, leaving the nitrile intact for later transformation [1]. If a buyer attempts to use the cheaper, symmetric 2,5-thiophenedicarboxaldehyde to build asymmetric molecules, statistical mono-condensation limits the theoretical yield to 50%, and practically requires a 3-step protection-reaction-deprotection sequence to avoid bis-adduct formation [1].
| Evidence Dimension | Chemoselectivity and theoretical yield for asymmetric functionalization |
| Target Compound Data | 100% theoretical chemoselectivity (1-step condensation) |
| Comparator Or Baseline | 2,5-thiophenedicarboxaldehyde (~50% statistical yield or requires 3 synthetic steps) |
| Quantified Difference | 2 fewer synthetic steps and ~50% higher theoretical yield for asymmetric adducts |
| Conditions | Base-catalyzed condensation reactions targeting mono-functionalized thiophene derivatives |
Utilizing this orthogonally functionalized precursor cuts downstream purification costs and maximizes atom economy in the industrial scale-up of asymmetric organic materials.
5-Formylthiophene-2-carbonitrile is the preferred starting material for synthesizing benzimidazole-based diamidines. The formyl group efficiently couples with tetramines to form the heterocyclic core, while the cyano group is subsequently converted into an amidine via silylation and deprotection, providing the critical hydrogen-bond donors required for AT/GC base pair recognition [1].
In the development of organic photovoltaics (OPVs), this compound is procured to synthesize terminal electron-withdrawing groups in A-D-A non-fullerene acceptors. The cyano group significantly lowers the LUMO level to enhance electron mobility, while the formyl group serves as the reactive site for Knoevenagel condensation with the conjugated donor core [2].
For advanced optical materials, 5-formylthiophene-2-carbonitrile is utilized to introduce 5-cyanothien-2-yl substituents into isophlorin frameworks. This specific substitution pattern stabilizes the antiaromatic system and narrows the HOMO-LUMO gap, making it an ideal building block for dyes and sensors requiring broad absorption extending into the 600–1000 nm range [2].
Irritant